molecular formula C14H14N2 B111140 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine CAS No. 109966-30-5

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Cat. No.: B111140
CAS No.: 109966-30-5
M. Wt: 210.27 g/mol
InChI Key: DNVMWHGYSCHZGW-UHFFFAOYSA-N
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Description

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is an organic compound with the molecular formula C14H14N2 It is a heterocyclic compound featuring a pyrrolo[3,4-B]pyridine core structure with a benzyl group attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a benzyl halide in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like acetonitrile or dimethyl sulfoxide and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is more complex and involves optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while substitution reactions can introduce functional groups like halides or alkyl groups .

Scientific Research Applications

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities .

Properties

IUPAC Name

6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMWHGYSCHZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364043
Record name 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109966-30-5
Record name 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the phenyl ring relative to the heterocyclic ring system in 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione?

A1: The phenyl ring is not coplanar with the heterocyclic ring system. Instead, it is twisted at a dihedral angle of 45.8° relative to the heterocyclic system. []

Q2: Does this compound-5,7-dione exhibit any intermolecular interactions in its crystal structure?

A2: Yes, the crystal structure of this compound-5,7-dione shows weak intermolecular C—H⋯N hydrogen bonding. []

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